N-(Prop-2-yn-1-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide
Description
Properties
CAS No. |
605624-33-7 |
|---|---|
Molecular Formula |
C13H16N4O |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-prop-2-ynyl-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C13H16N4O/c1-2-6-14-12(18)11-5-3-9-17(10-11)13-15-7-4-8-16-13/h1,4,7-8,11H,3,5-6,9-10H2,(H,14,18) |
InChI Key |
WYFASIVSCRROPW-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)C1CCCN(C1)C2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(Prop-2-yn-1-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via nucleophilic substitution reactions.
Attachment of the Prop-2-yn-1-yl Group: This step involves the alkylation of the piperidine nitrogen with a propargyl halide.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-(Prop-2-yn-1-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by a piperidine ring substituted with a pyrimidine moiety and a propargyl group. Its molecular formula is , with a molecular weight of 244.29 g/mol. The presence of the pyrimidine and piperidine rings suggests potential interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that N-(Prop-2-yn-1-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung) | 12.5 |
| MCF-7 (breast) | 15.0 |
These findings suggest that the compound may act through modulation of signaling pathways involved in cell growth and survival, potentially leading to the development of new anticancer therapies.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This could position it as a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. In particular, derivatives of this compound have shown efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of vital metabolic pathways .
Case Study 1: Anticancer Efficacy
A study conducted by researchers at Mahatma Gandhi University evaluated the anticancer efficacy of this compound against several cancer cell lines. The results demonstrated significant cytotoxic effects, leading to apoptosis in treated cells. The study emphasized the need for further investigation into the compound's mechanism of action and its potential for clinical application .
Case Study 2: Anti-inflammatory Research
In another study focusing on anti-inflammatory applications, this compound was tested in animal models for its ability to reduce inflammation markers in conditions such as arthritis. The results indicated a marked decrease in inflammatory cytokines, suggesting that this compound could be developed into an effective anti-inflammatory agent .
Mechanism of Action
The mechanism of action of “N-(Prop-2-yn-1-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide” would depend on its specific biological target. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(Prop-2-yn-1-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide with three analogs based on structural motifs, molecular properties, and available
Key Comparative Insights
Functional Group Diversity :
- The propargyl group in the target compound distinguishes it from analogs with bulkier substituents (e.g., benzyl or indole groups). This alkyne group may facilitate bioorthogonal reactions for probe development .
- The 6-fluoroindole analog (CAS 1630862-42-8) introduces aromaticity and fluorination, which could enhance binding to hydrophobic pockets or improve metabolic stability .
Physicochemical Properties :
- The oxan-4-yl analog (CAS 2877709-20-9) exhibits a higher oxygen content, likely improving aqueous solubility compared to the propargyl variant. Its computed partition coefficient (logP) and polar surface area (PSA) align with drug-like properties .
- The benzyl-substituted compound (Y041-7113) has a higher molecular weight (391.50 g/mol) and logP, suggesting enhanced lipophilicity for CNS-targeting applications .
Therapeutic Potential: While direct data for the target compound are lacking, structurally related piperidine-3-carboxamides, such as ZINC08765174 (a piperidine-carboxamide derivative), have shown promise as COVID-19 main protease inhibitors with favorable ADME profiles .
Research and Development Context
- Synthetic Accessibility : Propargyl-containing compounds are often synthesized via nucleophilic substitution or copper-catalyzed alkyne-azide cycloaddition (CuAAC). The pyrimidine ring likely originates from condensation reactions with amidines .
- Biological Screening : Analogous compounds in the Catalog of Pyridine Compounds (e.g., HB031 and HB032 series) are marketed for research use, indicating commercial interest in piperidine-pyrimidine hybrids .
Biological Activity
N-(Prop-2-yn-1-yl)-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Properties:
- Molecular Weight: 230.26 g/mol
- CAS Number: 926208-10-8
- Density: 1.132 g/cm³
Antimicrobial Activity
Research has demonstrated that compounds containing piperidine and pyrimidine moieties exhibit significant antimicrobial properties. A study highlighted the synthesis of various piperidine derivatives, including those similar to this compound, which showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE): Compounds with similar structures have shown strong inhibitory activity against AChE, suggesting potential use in treating neurodegenerative diseases .
- Urease Inhibition: The compound demonstrated significant urease inhibitory activity, which is relevant for treating urease-related disorders .
Anticancer Activity
Recent studies indicate that pyrimidine-based compounds have potent anticancer properties. For example, similar derivatives were tested against breast cancer cell lines (MDA-MB-231) and exhibited IC50 values significantly lower than traditional chemotherapeutics like 5-Fluorouracil. The selectivity index for these compounds suggests they could preferentially target cancer cells while sparing normal cells .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Interaction: The compound likely interacts with specific receptors involved in neurotransmission and cancer cell proliferation.
- Enzyme Inhibition: By inhibiting key enzymes such as AChE and urease, the compound could modulate physiological pathways relevant to disease states.
- Cell Cycle Disruption: Anticancer properties may stem from the ability to disrupt cell cycle progression in malignant cells.
Study 1: Antibacterial Efficacy
A series of synthesized piperidine derivatives were screened for antibacterial activity. Among them, compounds similar to this compound showed promising results against various bacterial strains, indicating a potential therapeutic application in infectious diseases .
Study 2: Anticancer Properties
In a comparative study, derivatives of the target compound were tested against human breast cancer cell lines. Results indicated that these compounds inhibited cell proliferation effectively, with an observed IC50 value of 0.126 μM for the most active derivative, significantly outperforming standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
